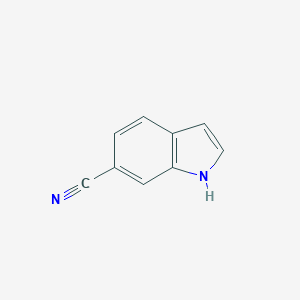

6-Cyanoindole

Beschreibung

The exact mass of the compound 1H-Indole-6-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSZDBFJCQKTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166478 | |

| Record name | 1H-Indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15861-36-6 | |

| Record name | 1H-Indole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15861-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-6-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015861366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Indole-6-carbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTV63MA4Q6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Cyanoindole: A Core Component in Advanced Chemical Synthesis and Material Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyanoindole is a functionalized indole (B1671886) derivative that has garnered significant attention in the scientific community for its versatile applications in medicinal chemistry, organic synthesis, and materials science. The presence of a cyano group at the 6-position of the indole ring imparts unique electronic properties and reactivity, making it a valuable building block for the synthesis of complex, biologically active molecules and advanced functional materials. This guide provides a comprehensive overview of the chemical properties, key applications, and experimental protocols involving this compound.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below, providing a quick reference for experimental design and execution.[1][2][3][4][5][6]

| Property | Value |

| Molecular Formula | C₉H₆N₂ |

| Molecular Weight | 142.16 g/mol [1][5] |

| CAS Number | 15861-36-6[1][2][3] |

| Appearance | White to off-white or brown crystalline powder[1][2] |

| Melting Point | 127-132 °C[1][3][4] |

| Boiling Point (Predicted) | 350.0 ± 15.0 °C[3][6] |

| Solubility | Soluble in organic solvents such as methanol, acetone, dichloromethane, and dimethylformamide; sparingly soluble in water.[2][3][4] |

| pKa (Predicted) | 15.17 ± 0.30[2][6] |

Applications of this compound

The unique structural and electronic features of this compound make it a versatile precursor in several high-tech fields.

Medicinal Chemistry and Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[3] this compound serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.

-

Neurological Disorders and Cancer Therapeutics : It is instrumental in the development of compounds targeting neurological disorders and certain types of cancer.[3] The cyano group can be transformed into other functional groups, allowing for the synthesis of diverse libraries of compounds for screening and lead optimization.

-

γ-Secretase Modulators : this compound derivatives have been designed and synthesized as potent γ-secretase modulators (GSMs).[7] These compounds are of interest for the treatment of Alzheimer's disease by modulating the production of amyloid-β peptides.[7]

Organic Synthesis

The reactivity of the indole nucleus and the cyano group allows this compound to participate in a wide range of organic reactions, making it a valuable building block for more complex molecules. It is frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions to form new carbon-carbon bonds.

Materials Science

The electron-withdrawing nature of the cyano group significantly influences the electronic and photophysical properties of the indole ring system. This has led to its use in the development of advanced organic materials.

-

Organic Light-Emitting Diodes (OLEDs) : Cyanoindole derivatives are utilized as emitters, hosts, or electron-transporting materials in OLEDs. The cyano group helps to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which facilitates electron injection and transport, thereby improving device efficiency and stability.[1]

-

Organic Solar Cells (OSCs) : In OSCs, this compound derivatives can function as electron donors or acceptors. The electron-withdrawing cyano group can lower the HOMO (Highest Unoccupied Molecular Orbital) and LUMO energy levels, leading to higher open-circuit voltages and improved air stability of the devices.[1]

-

Polymers : this compound can be used to generate copolymers, such as P(6CNIn-co-EDOT), through electropolymerization with other monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT).[8]

Key Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its application in a common cross-coupling reaction. These are intended as a guide and may require optimization based on specific laboratory conditions and substrate scope.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the palladium-catalyzed cyanation of 6-bromoindole (B116670).

Materials:

-

6-Bromoindole

-

Zinc cyanide (Zn(CN)₂)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene (B28343), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromoindole (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Add anhydrous N,N-dimethylformamide and anhydrous toluene to the flask.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.

Palladium-Catalyzed Heck Reaction using a Cyanoindole Derivative

This protocol describes a general procedure for the Heck reaction, a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. 6-Bromoindole (a precursor to this compound) is often used in such reactions.

Materials:

-

Aryl halide (e.g., 6-bromoindole)

-

Alkene (e.g., n-butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (B128534) (Et₃N)

-

Acetonitrile (B52724) (MeCN), anhydrous

Procedure:

-

In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq), alkene (1.2 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

-

Add anhydrous acetonitrile and triethylamine (2.0 eq) to the tube.

-

Seal the tube and heat the reaction mixture to 80-100 °C.

-

Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the desired substituted alkene product.

Visualizations

The following diagrams illustrate the central role of this compound in synthetic chemistry and materials science applications.

Caption: Role of this compound in Drug Discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. bilder.buecher.de [bilder.buecher.de]

- 6. Palladium-Catalyzed Synthesis of 2-Cyanoindoles from 2-gem-Dihalovinylanilines [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

6-Cyanoindole (CAS Number 15861-36-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 6-cyanoindole (CAS No. 15861-36-6), a pivotal heterocyclic compound in organic synthesis and medicinal chemistry. This document consolidates essential information on its chemical and physical properties, spectroscopic data, and detailed experimental protocols for its synthesis and purification. Furthermore, it explores the significant role of this compound as a versatile building block in the development of therapeutic agents, particularly in the fields of neuroscience and oncology. The guide elucidates the involvement of this compound derivatives in key biological signaling pathways, supported by visual diagrams to facilitate understanding. Safety and handling procedures are also outlined to ensure its proper use in a laboratory setting.

Introduction

This compound, also known as 1H-indole-6-carbonitrile, is an aromatic heterocyclic organic compound featuring an indole (B1671886) scaffold substituted with a nitrile group at the 6-position.[1][2] This structural motif is of significant interest to the pharmaceutical and chemical research industries due to the versatile reactivity of the cyano group and the inherent biological activity associated with the indole core.[3] The presence of the electron-withdrawing cyano group enhances the chemical reactivity of the indole ring, making it a valuable precursor for the synthesis of a diverse array of complex molecules and pharmaceutical intermediates. Its applications span from the development of novel drugs targeting neurological disorders and various cancers to its use in materials science.[3]

Physicochemical Properties

This compound is typically a white to off-white or brown crystalline solid at room temperature.[2] It is sparingly soluble in water but exhibits good solubility in various organic solvents such as methanol, dichloromethane (B109758), ethanol (B145695), and acetone.[2][4]

Table 1: Physicochemical and General Data for this compound

| Property | Value | Reference(s) |

| CAS Number | 15861-36-6 | [2] |

| Molecular Formula | C₉H₆N₂ | |

| Molecular Weight | 142.16 g/mol | |

| Appearance | White to off-white/brown crystalline powder/solid | [2] |

| Melting Point | 127-132 °C | [5] |

| Boiling Point (Predicted) | 350.0 ± 15.0 °C | [5] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 15.17 ± 0.30 | [5] |

| Purity | ≥ 98% (HPLC/GC) | [4] |

| InChIKey | SZSZDBFJCQKTRG-UHFFFAOYSA-N | [5] |

| SMILES | N#CC1=CC2=C(C=C1)C=CN2 | [5] |

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Spectral data confirms the structure. | [4] |

| ¹³C NMR | Spectral data available. | [5] |

| FT-IR (cm⁻¹) | The nitrile (C≡N) stretching vibration is a characteristic peak. | [2] |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern confirm the molecular weight and structure. | [5] |

Note: Detailed peak assignments for NMR, IR, and MS are based on typical values for the functional groups present and the indole scaffold. Specific experimental data can vary slightly based on the solvent and instrument used.

Synthesis and Purification

A common and effective method for the synthesis of this compound involves the reaction of 4-methyl-3-nitrobenzonitrile (B17182) with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) followed by reductive cyclization.[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

4-methyl-3-nitrobenzonitrile

-

N,N-dimethylformamide (DMF)

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

Iron powder

-

Ethanol

-

Acetic acid

-

Dichloromethane (DCM)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Step 1: Enamine Formation: In a round-bottom flask, dissolve 4-methyl-3-nitrobenzonitrile (1.0 eq) in N,N-dimethylformamide (DMF). To this stirred solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.25 eq).

-

Heat the reaction mixture to 110 °C and stir for 3 hours. The solution will typically turn a dark red color.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude enamine intermediate.

-

Step 2: Reductive Cyclization: Dissolve the crude intermediate in a mixture of ethanol and acetic acid.

-

Heat the solution to 60 °C and add iron powder (approx. 5.8 eq) portion-wise to control the exothermic reaction.

-

Reflux the reaction mixture for 2 hours.

-

After completion, filter the hot reaction mixture through a pad of Celite or Hyflo to remove the iron salts.

-

Concentrate the filtrate under vacuum to remove the solvents.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Dichloromethane (DCM) or a mixture of Hexane and Ethyl Acetate as eluent

Procedure:

-

Column Packing: Prepare a silica gel column using the chosen eluent system.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the packed column.

-

Elution: Elute the column with the chosen solvent system (e.g., dichloromethane or a gradient of hexane/ethyl acetate).

-

Fraction Collection: Collect the fractions and monitor them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.

References

- 1. Cyanoindole derivatives as highly selective dopamine D(4) receptor partial agonists: solid-phase synthesis, binding assays, and functional experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. This compound(15861-36-6) 13C NMR spectrum [chemicalbook.com]

- 6. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to 6-Cyanoindole: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyanoindole is a heterocyclic aromatic compound that serves as a crucial building block in medicinal chemistry and materials science.[1] Its indole (B1671886) scaffold is a common feature in many biologically active compounds, and the presence of the cyano group provides a versatile handle for further chemical modifications.[1] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a detailed experimental protocol for the synthesis of this compound.

Molecular Structure and Formula

This compound consists of a bicyclic structure, where a benzene (B151609) ring is fused to a pyrrole (B145914) ring. The cyano (-C≡N) group is attached to the 6th position of the indole ring.[2]

Molecular Formula: C₉H₆N₂[1][2][3][4]

IUPAC Name: 1H-indole-6-carbonitrile[3]

SMILES: C1=CC(=CC2=C1C=CN2)C#N[2][3]

Molecular Weight: 142.16 g/mol [1][3][4]

CAS Number: 15861-36-6[1][2][3]

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to off-white or brown crystalline powder | [1][2][5] |

| Melting Point | 127-132 °C | [1][5][6] |

| Boiling Point (Predicted) | 350.0 ± 15.0 °C | [5] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 15.17 ± 0.30 | [2][5] |

| Solubility | Sparingly soluble in water; Soluble in ethanol, acetone, dichloromethane, methanol. | [2][5] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| UV-Vis Absorption (in H₂O) | λmax: 285 nm | [7] |

| Fluorescence Emission (in H₂O) | λem: 360 nm | [7] |

| ¹H NMR | Specific chemical shift data is not readily available in the searched literature. | |

| ¹³C NMR | Specific chemical shift data is not readily available in the searched literature. | |

| Infrared (IR) Spectroscopy | The nitrile (C≡N) stretching vibration is expected in the range of 2200-2280 cm⁻¹. | [2] |

| Mass Spectrometry (MS) | Specific fragmentation data is not readily available in the searched literature. The molecular ion peak (M+) is expected at m/z 142. |

Experimental Protocols

Synthesis of this compound via Palladium-Catalyzed Cyanation of 6-Bromoindole (B116670)

This protocol is adapted from general procedures for palladium-catalyzed cyanation of aryl halides.

Objective: To synthesize this compound from 6-bromoindole using a palladium catalyst and a cyanide source.

Materials:

-

6-Bromoindole

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Nitrogen gas (N₂)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask, add 6-bromoindole (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).

-

Seal the flask with a septum and purge with nitrogen gas for 10-15 minutes.

-

Add anhydrous DMF via syringe to dissolve the reactants.

-

-

Reaction:

-

Heat the reaction mixture to 120 °C with vigorous stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble solids.

-

Wash the filtrate with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

-

-

Characterization:

-

Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Biological Activity and Applications

This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its derivatives are being investigated for various therapeutic applications, including:

-

Oncology: As a scaffold for potential anti-cancer agents.[1]

-

Neurology: In the development of drugs targeting neurological disorders.[1]

-

Fluorescent Probes: For use in cellular imaging and biological research.[1]

While specific signaling pathways for this compound are not well-documented, the indole nucleus is known to interact with numerous biological targets. The general workflow for evaluating the biological activity of a novel compound synthesized from this compound is depicted below.

Generalized Biological Evaluation Workflow

Caption: Generalized workflow for biological evaluation.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical nature and its role as a precursor to a wide array of functional molecules. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a robust protocol for its synthesis. Further research into the specific biological activities and spectroscopic characterization of this compound and its novel derivatives is warranted to fully explore its potential in drug discovery and materials science.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. 6-Cyano-1H-indole-3-carboxylic acid(174500-88-0) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound(15861-36-6) 13C NMR spectrum [chemicalbook.com]

- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Physical Properties of 6-Cyanoindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 6-Cyanoindole, a significant heterocyclic compound utilized as a versatile building block in medicinal chemistry and materials science. The document focuses on its melting point and solubility, presenting available data in a structured format and outlining the general experimental methodologies for their determination.

Core Physical Properties

This compound, with the chemical formula C₉H₆N₂, exists at room temperature as a white to off-white or brown crystalline solid.[1][2] It is recognized for its role as a key intermediate in the synthesis of various pharmaceutical compounds, including serotonin (B10506) receptor ligands and kinase inhibitors.[1]

The following table summarizes the reported melting point and solubility of this compound.

| Physical Property | Value/Description | Source(s) |

| Melting Point | 127-130 °C | Chem-Impex[2] |

| 128.0 to 132.0 °C | Tokyo Chemical Industry[3][4] | |

| 130-132 °C | ChemicalBook[5] | |

| Solubility | Sparingly soluble in water. | Guidechem[1] |

| Soluble in organic solvents such as ethanol, acetone, and dimethylformamide. | Guidechem[1] | |

| Soluble in Methanol and Dichloromethane. | ChemicalBook, Tokyo Chemical Industry[3][4][5] |

Experimental Protocols

While detailed, step-by-step experimental protocols for the determination of this compound's physical properties are not explicitly published in the provided search results, standard laboratory procedures are employed for such characterizations.

The melting point of a crystalline solid like this compound is typically determined using a melting point apparatus. The general procedure is as follows:

-

Sample Preparation: A small, dry sample of this compound is finely crushed into a powder. This powder is then packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely molten (liquefaction) are recorded. The melting point is reported as this range.

-

Purity Indication: The narrowness of the melting point range can be an indicator of the compound's purity. A sharp melting point (a narrow range) is indicative of a pure substance. The reported purity of commercially available this compound is often ≥ 98% as determined by HPLC or GC.[2][3][4]

Solubility is qualitatively and quantitatively assessed through standardized laboratory methods.

-

Qualitative Assessment: A small, known amount of this compound is added to a specific volume of a solvent (e.g., water, methanol, ethanol) at a controlled temperature. The mixture is agitated, and the dissolution is visually observed. The compound is classified as soluble, sparingly soluble, or insoluble based on this observation.

-

Quantitative Assessment (General Procedure): To determine the precise solubility, a saturated solution of this compound is prepared in the solvent of interest at a specific temperature. The solution is allowed to reach equilibrium, after which the undissolved solid is separated from the solution by filtration or centrifugation. A known volume of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining this compound is measured. This allows for the calculation of solubility in terms of mass per unit volume (e.g., g/L) or molar concentration (mol/L).

Logical Workflow Visualization

As this compound is primarily a synthetic intermediate, a diagram illustrating a signaling pathway is not applicable. Instead, the following diagram visualizes the general experimental workflow for the characterization of its physical properties.

Caption: Experimental workflow for physical property characterization.

References

Spectroscopic Profile of 6-Cyanoindole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-cyanoindole (CAS No. 15861-36-6), a key heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

This compound, also known as indole-6-carbonitrile, is an aromatic heterocyclic organic compound. Its structure, consisting of a fused benzene (B151609) and pyrrole (B145914) ring with a nitrile substituent, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials. Accurate and readily available spectroscopic data is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results | ||

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | |

Note: While specific chemical shifts for this compound were not found in the provided search results, the availability of ¹H and ¹³C NMR spectra is confirmed by chemical suppliers. The data for related indole (B1671886) derivatives suggests the aromatic protons would appear in the range of 7-8 ppm and the pyrrolic protons between 6.5 and 7.5 ppm. The carbon signals would be expected in the aromatic region (100-140 ppm), with the nitrile carbon appearing at a distinct chemical shift.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2220-2240 | Strong | C≡N stretch (Nitrile) |

| ~3400 | Medium-Strong | N-H stretch (Pyrrole) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

Note: The characteristic nitrile stretch is a strong and sharp peak, making it a key diagnostic band in the IR spectrum. The N-H stretch of the indole ring is also a prominent feature.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 142 | High | [M]⁺ (Molecular Ion) |

| Data not available in search results | ||

Note: The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (142.16 g/mol ). Fragmentation patterns would likely involve the loss of HCN and other characteristic cleavages of the indole ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, with chemical shifts referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum, and chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, where a small amount of the compound is ground with potassium bromide and pressed into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly on the ATR crystal. A background spectrum is recorded prior to the sample measurement, and the final spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, a small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio. For ESI-MS, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer through a charged capillary, generating ions that are then analyzed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a compound like this compound.

The Biological Activity of 6-Cyanoindole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its diverse derivatives, 6-cyanoindoles have emerged as a promising class of molecules with a wide spectrum of pharmacological activities. The introduction of a cyano group at the 6-position of the indole ring significantly influences the molecule's electronic properties, enhancing its potential for interaction with various biological targets. This technical guide provides an in-depth overview of the biological activities of 6-cyanoindole derivatives, focusing on their anticancer properties through mechanisms such as kinase inhibition, disruption of microtubule dynamics, and induction of apoptosis. Detailed experimental protocols for key biological assays are provided, along with a summary of quantitative activity data and visualizations of relevant signaling pathways to support researchers, scientists, and drug development professionals in this field.

Anticancer Activity of this compound Derivatives

A significant body of research has focused on the potential of this compound derivatives as anticancer agents. These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, including lung, colon, breast, and liver cancer. The primary mechanisms underlying their antitumor activity involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against several human cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 27 | A549 (Lung Carcinoma) | 0.022 | [1] |

| H460 (Large Cell Lung Cancer) | 0.00023 | [1] | |

| HT-29 (Colon Adenocarcinoma) | 0.00065 | [1] | |

| SMMC-7721 (Hepatocellular Carcinoma) | 0.00077 | [1] | |

| Compound 10b | A549 (Lung Carcinoma) | 0.12 | [2] |

| K562 (Chronic Myelogenous Leukemia) | 0.01 | [2] | |

| Compound 11h | K562 (Chronic Myelogenous Leukemia) | Not specified | [2] |

| Indole-based Topoisomerase Inhibitor 30a | SMMC-7721 (Hepatocellular Carcinoma) | 0.89 | [3] |

| Indole-based Topoisomerase Inhibitor 30b | SMMC-7721 (Hepatocellular Carcinoma) | Not specified | [3] |

| Quinoline-indole derivative 13 | Various cancer cell lines | 0.002 - 0.011 | [3] |

Key Mechanisms of Action

The anticancer effects of this compound derivatives are attributed to their ability to interfere with critical cellular processes, primarily through the inhibition of protein kinases and tubulin polymerization.

Kinase Inhibition

Several this compound derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. A key target for some of these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[4][5] By inhibiting VEGFR-2, these compounds can effectively block the blood supply to tumors, leading to their regression.

The following diagram illustrates the signaling pathway initiated by VEGF and its inhibition by this compound derivatives.

Caption: VEGFR-2 signaling pathway and its inhibition.

Tubulin Polymerization Inhibition

Another critical mechanism of action for some this compound derivatives is the inhibition of tubulin polymerization.[3] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin and preventing its polymerization into microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).

The following diagram outlines the workflow for an in vitro tubulin polymerization assay.

Caption: Workflow for in vitro tubulin polymerization assay.

Induction of Apoptosis and Cell Cycle Arrest

The inhibition of key cellular targets by this compound derivatives ultimately leads to the activation of apoptotic pathways and cell cycle arrest. By disrupting normal cellular processes, these compounds trigger a cascade of events that result in programmed cell death, a crucial mechanism for eliminating cancerous cells. Flow cytometry analysis has shown that treatment with these compounds can cause an accumulation of cells in the G2/M phase of the cell cycle, consistent with the disruption of microtubule formation.[2]

The diagram below illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways that can be activated by anticancer agents.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

The Dichotomous Role of 6-Cyanoindole in Biological Systems: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the biological significance of 6-cyanoindole. While primarily recognized as a versatile synthetic intermediate in medicinal chemistry, this document elucidates its direct biological activities and the mechanisms of action of key therapeutic agents derived from its scaffold.

Executive Summary

This compound is a pivotal heterocyclic compound, instrumental in the synthesis of a multitude of biologically active molecules.[1][2] Its principal value lies in its function as a molecular scaffold, enabling the development of targeted therapies for a range of conditions, including neurological disorders and cancer.[2][3] Although its direct biological interactions are not extensively characterized, a notable mechanism of action has been identified in the inhibition of bacterial spore germination. This guide provides a comprehensive overview of both the direct and indirect biological relevance of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Direct Mechanism of Action: Inhibition of Paenibacillus larvae Spore Germination

The most well-documented direct biological effect of this compound is its inhibitory action on the spore germination of Paenibacillus larvae, the causative agent of American foulbrood, a devastating disease in honeybee larvae.[4] Spore germination is a critical step for the establishment of this bacterial disease.

Quantitative Data

The inhibitory potency of this compound against Paenibacillus larvae spore germination has been quantified and is presented in the table below.

| Compound | Biological Target | Parameter | Value | Reference |

| This compound | Paenibacillus larvae spore germination | IC50 | 110 ± 10 μM | [4] |

Experimental Protocol: Paenibacillus larvae Spore Germination Inhibition Assay

The following protocol outlines the methodology used to determine the inhibitory effect of this compound on P. larvae spore germination.

Objective: To quantify the inhibition of P. larvae spore germination by this compound.

Materials:

-

Paenibacillus larvae spores

-

L-tyrosine

-

Uric acid

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate (B84403) buffer (0.1 M, pH 7.0)

-

96-well microplates

-

Spectrophotometer capable of reading absorbance at 580 nm (OD580)

-

Incubator at 37°C

Procedure:

-

Spore Suspension Preparation: P. larvae spores are suspended in a suitable buffer, such as 0.1 M phosphate buffer (pH 7.0).

-

Inhibitor Preparation: A stock solution of this compound is prepared in DMSO. Serial dilutions are made to achieve the desired final concentrations.

-

Assay Setup: In a 96-well plate, the spore suspension is mixed with varying concentrations of this compound (or DMSO as a vehicle control). The mixture is pre-incubated for 15 minutes at room temperature.[5]

-

Germination Induction: Germination is initiated by adding a solution of the co-germinants, L-tyrosine and uric acid, to a final concentration of 3 mM each.[6]

-

Monitoring Germination: The optical density at 580 nm (OD580) is monitored over time. A decrease in OD580 indicates spore germination. Readings are typically taken every few minutes for up to 2 hours.[5]

-

Data Analysis: The rate of germination is determined from the change in OD580. The percentage of inhibition is calculated relative to the control (spores with germinants but without the inhibitor). The IC50 value, the concentration of inhibitor that causes 50% inhibition of germination, is then calculated from the dose-response curve.[7]

Logical Workflow for Spore Germination Inhibition Assay

Indirect Mechanisms of Action: A Scaffold for Targeted Therapies

The primary significance of this compound in biological systems is its role as a precursor to a variety of therapeutic agents. The cyano group at the 6-position provides a versatile handle for diverse chemical modifications, enabling the synthesis of compounds that target specific biological pathways with high affinity and selectivity.[2]

Kinase Inhibitors (EGFR and VEGFR-2)

This compound derivatives have been developed as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] These receptors are often overexpressed in cancer and play a crucial role in tumor growth, proliferation, and angiogenesis.[5] Kinase inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[8][9]

Activation of EGFR by its ligands (e.g., EGF) leads to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This creates docking sites for adaptor proteins, initiating multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[10][11]

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, activating pathways such as the PLCγ-PKC-MAPK and PI3K-AKT cascades. These pathways are critical for endothelial cell proliferation, migration, and survival, which are key processes in angiogenesis.[12][13]

Dopamine (B1211576) D4 Receptor Ligands

Derivatives of this compound have been synthesized as selective partial agonists for the dopamine D4 receptor.[10] The dopamine D4 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family. Its activation typically leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[14] This receptor is a target for the treatment of neuropsychiatric disorders such as schizophrenia and ADHD.[15]

Serotonin (B10506) Receptor Ligands

This compound serves as a key intermediate in the synthesis of various serotonin (5-HT) receptor ligands.[1] Serotonin receptors are a large family of GPCRs and ligand-gated ion channels that mediate the diverse effects of serotonin throughout the body, influencing mood, cognition, and various physiological processes.[16][17] The specific mechanism of action depends on the receptor subtype being targeted. For example, 5-HT1A receptor agonists can have anxiolytic and antidepressant effects, while 5-HT2A receptor antagonists are used as antipsychotics.[18]

Conclusion

This compound presents a dual profile in the landscape of biological systems. While it possesses a specific, direct inhibitory effect on Paenibacillus larvae spore germination, its predominant and more impactful role is that of a foundational chemical scaffold. Its synthetic versatility has empowered the development of a wide array of potent and selective ligands for critical therapeutic targets, including kinases and G protein-coupled receptors. A thorough understanding of both the direct and indirect mechanisms of action associated with this compound is crucial for leveraging its full potential in drug discovery and development. Future research may yet uncover additional direct biological roles for this versatile indole (B1671886) derivative.

References

- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory effect of indole analogs against Paenibacillus larvae, the causal agent of American foulbrood disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Requirements for In Vitro Germination of Paenibacillus larvae Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. news-medical.net [news-medical.net]

- 10. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 15. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Serotonin - Wikipedia [en.wikipedia.org]

- 17. Serotonin receptors: The reason behind your happiness | Protein Data Bank in Europe [ebi.ac.uk]

- 18. acnp.org [acnp.org]

The Advent of a Key Pharmaceutical Building Block: A Technical Guide to the Discovery and Synthesis of 6-Cyanoindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyanoindole, a seemingly unassuming heterocyclic compound, holds a position of considerable significance in the landscape of modern medicinal chemistry and drug development. Its rigid bicyclic structure, featuring a reactive nitrile group, provides a versatile scaffold for the synthesis of a multitude of pharmacologically active molecules. This technical guide delves into the historical context of this compound's emergence, chronicles the evolution of its synthetic methodologies, and provides detailed experimental protocols for its preparation. The strategic incorporation of the cyano group at the 6-position of the indole (B1671886) ring allows for diverse chemical transformations, making it an invaluable intermediate in the creation of targeted therapeutics.[1]

Historical Perspective and Discovery

The precise moment of the first synthesis of this compound is not attributed to a single, seminal publication. Instead, its appearance in the scientific literature coincides with the broader expansion of research into functionalized indoles for pharmaceutical applications in the late 20th century. Early investigations into serotonin (B10506) and dopamine (B1211576) receptor ligands likely spurred the initial, often unheralded, syntheses of various cyano-substituted indoles. While a specific "discoverer" is not named, the development of robust indole synthesis methodologies, such as the Leimgruber-Batcho and Madelung syntheses, laid the crucial groundwork for accessing this important molecule.

Core Synthetic Strategies

The synthesis of this compound has evolved from classical indole syntheses to more modern and efficient transition-metal-catalyzed methods. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups. The following sections detail the most prominent methods for the preparation of this compound.

The Leimgruber-Batcho Indole Synthesis

A powerful and widely used method for constructing the indole nucleus is the Leimgruber-Batcho synthesis, which commences from an o-nitrotoluene derivative.[2] For the synthesis of this compound, the logical starting material is 4-methyl-3-nitrobenzonitrile (B17182). This method offers the advantage of introducing the cyano group at an early stage.

Experimental Protocol: Synthesis of this compound via Leimgruber-Batcho Synthesis

This protocol is adapted from analogous syntheses of substituted indoles.[3][4]

Step 1: Formation of the Enamine

-

To a stirred solution of 4-methyl-3-nitrobenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (1.2 eq).

-

The reaction mixture is heated to 110 °C for 3-4 hours, during which time the color will typically darken to a deep red or purple.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate, which is often used in the next step without further purification.

Step 2: Reductive Cyclization

-

Dissolve the crude enamine from the previous step in a suitable solvent mixture, such as ethanol (B145695) and acetic acid.

-

Cool the solution in an ice bath and add a reducing agent. A common and effective choice is iron powder (Fe) in the presence of an acid. Add the iron powder portion-wise to control the exothermic reaction.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours.

-

Monitor the reaction by TLC. Once the enamine is consumed, cool the reaction mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the iron salts, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

The residue is then partitioned between water and an organic solvent such as ethyl acetate (B1210297).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude this compound is then purified by column chromatography on silica (B1680970) gel to afford the final product.

A reported synthesis following a similar pathway afforded this compound in a 48% yield.[3]

Palladium-Catalyzed Cyanation of 6-Bromoindole (B116670)

With the advent of transition-metal catalysis, the palladium-catalyzed cyanation of aryl halides has become a premier method for the synthesis of aromatic nitriles. This approach is highly efficient and offers excellent functional group tolerance. The readily available 6-bromoindole serves as the starting material.

Experimental Protocol: Palladium-Catalyzed Cyanation of 6-Bromoindole

This protocol is based on modern palladium-catalyzed cyanation methodologies.[5][6]

-

To a reaction vessel, add 6-bromoindole (1.0 eq), a cyanide source such as zinc cyanide (Zn(CN)₂) (0.6 eq) or potassium ferrocyanide (K₄[Fe(CN)₆]) (0.5 eq).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 eq) or a more modern pre-catalyst system.

-

Add a suitable solvent, such as DMF or a mixture of dioxane and water.

-

If using K₄[Fe(CN)₆], a phase-transfer catalyst may be beneficial. For Zn(CN)₂, the addition of a ligand such as dppf (1,1'-bis(diphenylphosphino)ferrocene) can be advantageous.

-

The reaction vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

-

The reaction mixture is heated to a temperature typically ranging from 80 °C to 120 °C.

-

The reaction is monitored by TLC or LC-MS until the 6-bromoindole is consumed.

-

Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

This method often provides high yields and is amenable to a wide range of substrates.

The Madelung Indole Synthesis

The Madelung synthesis is a classic method that involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[7][8] While less common for the synthesis of simple indoles like this compound due to the harsh conditions, modified and milder versions have been developed.[9][10]

Conceptual Approach for this compound via Madelung Synthesis

-

The synthesis would begin with the acylation of 4-amino-3-methylbenzonitrile (B1365507) with a suitable acylating agent, such as formic acid or its equivalent, to form the corresponding N-(4-cyano-2-methylphenyl)formamide.

-

This amide would then be subjected to intramolecular cyclization using a strong base like sodium ethoxide or potassium tert-butoxide at elevated temperatures to construct the indole ring.

-

A final workup would yield this compound.

Due to the high temperatures and strongly basic conditions, the substrate scope of the classical Madelung synthesis can be limited.

Quantitative Data Summary

The following table provides a comparative summary of the key synthetic methodologies for this compound. The data is compiled from literature reports and analogous synthetic procedures.

| Parameter | Leimgruber-Batcho Synthesis | Palladium-Catalyzed Cyanation | Madelung Synthesis (Conceptual) |

| Starting Material | 4-Methyl-3-nitrobenzonitrile | 6-Bromoindole | 4-Amino-3-methylbenzonitrile |

| Key Reagents | DMF-DMA, Fe/AcOH | Pd catalyst, Cyanide source | Strong base (e.g., NaOEt) |

| Reaction Temp. | 110 °C (Step 1), Reflux (Step 2) | 80-120 °C | High temperature (200-300 °C) |

| Reported Yield | ~48%[3] | Generally high (>80%) | Variable, often moderate |

| Key Advantages | Readily available starting material | High yield, functional group tolerance | Convergent |

| Key Disadvantages | Multi-step, moderate yield | Cost of palladium catalyst | Harsh reaction conditions |

Visualization of Synthetic Pathways

To further elucidate the synthetic strategies, the following diagrams illustrate the core transformations.

Caption: Leimgruber-Batcho synthesis of this compound.

Caption: Palladium-catalyzed cyanation of 6-bromoindole.

Caption: Conceptual Madelung synthesis of this compound.

Conclusion

This compound has firmly established itself as a cornerstone intermediate in the synthesis of complex, biologically active molecules. From its origins in the broader exploration of functionalized indoles, its preparation has been refined through the application of both classical and modern synthetic organic chemistry. The Leimgruber-Batcho and palladium-catalyzed cyanation routes represent the most practical and efficient methods for obtaining this valuable building block. As the demand for novel therapeutics targeting a wide array of diseases continues to grow, the strategic importance and versatile chemistry of this compound will undoubtedly continue to fuel innovation in drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 3. This compound | 15861-36-6 [chemicalbook.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

6-Cyanoindole: A Versatile Building Block in the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyanoindole, a functionalized derivative of the indole (B1671886) scaffold, has emerged as a strategically important building block in organic synthesis. The indole core is a ubiquitous motif in a vast array of biologically active molecules and pharmaceuticals. The presence of the cyano group at the 6-position imparts unique reactivity and provides a versatile handle for a wide range of chemical transformations, making this compound an invaluable precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its role in the development of therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to facilitate its practical application in the laboratory.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its widespread use as a building block. Several synthetic routes have been developed, with the choice of method often depending on the availability of starting materials and the desired scale of production.

Representative Synthetic Protocol

A common and effective method for the preparation of this compound involves a multi-step sequence starting from 4-methyl-3-nitrobenzonitrile (B17182).[1]

Step 1: Vinylation of 4-methyl-3-nitrobenzonitrile

To a stirred solution of 4-methyl-3-nitrobenzonitrile (1.0 eq) in N,N-dimethylformamide (DMF), N,N-dimethylacetamide dimethyl acetal (B89532) (1.25 eq) is added. The reaction mixture is heated to 110 °C for 3 hours. After completion, the solvent is removed under reduced pressure.

Step 2: Reductive Cyclization

The residue from the previous step is dissolved in a mixture of ethanol (B145695) and acetic acid. The solution is heated to 60 °C, and iron powder (5.8 eq) is added portion-wise. The reaction mixture is then refluxed for 2 hours. After cooling, the mixture is filtered through a pad of Celite.

Step 3: Work-up and Purification

The filtrate is concentrated, and the residue is taken up in ether and water. The aqueous layer is extracted with ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated in a vacuum. The crude product is purified by silica (B1680970) gel column chromatography (eluent: dichloromethane) to afford this compound as an off-white crystalline solid.[1]

Table 1: Summary of a Synthetic Route to this compound [1]

| Step | Reagents and Conditions | Product | Yield |

| 1 | 4-methyl-3-nitrobenzonitrile, N,N-dimethylacetamide dimethyl acetal, DMF, 110 °C, 3 h | (E)-4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile | Intermediate |

| 2 | Iron powder, ethanol, acetic acid, reflux, 2 h | This compound | 48% (overall) |

Chemical Reactivity and Functionalization

The cyano group at the 6-position and the inherent reactivity of the indole ring make this compound a versatile substrate for a variety of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can be readily functionalized at various positions using these methods, typically after conversion to a halo-derivative or by direct C-H activation.

A general workflow for such a transformation is depicted below:

Caption: General workflow for the functionalization of this compound via halogenation followed by palladium-catalyzed cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-indole Derivative

A mixture of the bromo-indole substrate (1.0 eq), a boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) is suspended in a suitable solvent system (e.g., dioxane/water or DMF). The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.

Reactions at the N-H Position

The nitrogen atom of the indole ring can be readily deprotonated and reacted with various electrophiles to introduce substituents at the N1 position.

Experimental Protocol: N-Alkylation of this compound

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or THF, a base like sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C. The mixture is stirred for a short period, followed by the addition of an alkylating agent (e.g., an alkyl halide, 1.1 eq). The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water and extracted with an organic solvent. The product is isolated after purification by chromatography.

Electrophilic Substitution

The indole nucleus is susceptible to electrophilic attack, primarily at the C3 position. The presence of the electron-withdrawing cyano group at C6 can influence the regioselectivity of these reactions.

Cycloaddition Reactions

The indole ring can participate in cycloaddition reactions, although the dearomatization of the indole core can be energetically demanding. The cyano group can influence the electronic properties of the dienophile or dipolarophile, affecting reactivity.

Applications in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of numerous compounds with significant biological activity, particularly in the realm of drug discovery.

Dopamine (B1211576) D₄ Receptor Ligands

Derivatives of this compound have been synthesized and identified as highly selective partial agonists for the dopamine D₄ receptor, a promising target for the treatment of neuropsychiatric disorders.[2]

Table 2: Binding Affinities (Ki) of 2-Piperazinylmethyl-6-cyanoindole Derivatives for Dopamine Receptors [2]

| Compound | R | D₄ (Ki, nM) | D₂ (Ki, nM) | D₃ (Ki, nM) |

| 3k | 2-CH₃ | 1.5 | >10,000 | >10,000 |

| 3l | 2-Cl | 2.3 | >10,000 | >10,000 |

| 3m | 2-F | 1.0 | >8,600 | >8,600 |

The general structure of these compounds involves a piperazine (B1678402) moiety attached to the 2-position of the this compound core.

Caption: Simplified signaling pathway of the Dopamine D₄ receptor and the modulatory role of this compound-based partial agonists.

Serotonin (B10506) Receptor Ligands and Vilazodone

5-Cyanoindole, a close analog of this compound, is a crucial intermediate in the synthesis of Vilazodone, an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist.[3] The synthetic strategies employed for Vilazodone often involve the construction of the cyanoindole core followed by elaboration of the side chain.

Caption: Dual mechanism of action of Vilazodone, synthesized from a cyanoindole precursor, on the serotonergic system.

Antibacterial and Antitumor Agents

The indolo[2,3-a]carbazole (B1661996) framework, found in several natural products with potent biological activity, can be synthesized using this compound derivatives. For instance, 6-cyano-5-methoxyindolo[2,3-a]carbazole has been synthesized and evaluated for its antibacterial properties.[4]

Experimental Protocol: Synthesis of 6-Cyano-5-methoxyindolo[2,3-a]carbazole [4]

A multi-step synthesis starting from indigo (B80030) can afford the target molecule. A key late-stage step involves the cyanation of a suitable precursor followed by methylation. For example, a 6-bromo-5-hydroxyindolo[2,3-a]carbazole derivative can be treated with a cyanide source, such as copper(I) cyanide in a high-boiling solvent like DMF or NMP, to install the cyano group. Subsequent methylation of the hydroxyl group, for instance with dimethyl sulfate and a base, yields the final product.

Spectroscopic Data of this compound

Table 3: Key Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 8.25 (br s, 1H, NH), 7.95 (s, 1H, H7), 7.70 (d, J=8.4 Hz, 1H, H4), 7.40 (dd, J=8.4, 1.6 Hz, 1H, H5), 7.30 (t, J=2.8 Hz, 1H, H2), 6.65 (m, 1H, H3) |

| ¹³C NMR (CDCl₃) | δ 136.8, 130.2, 128.5, 125.4, 125.1, 121.3, 120.9, 103.2, 102.8 |

| IR (KBr, cm⁻¹) | 3300 (N-H), 2220 (C≡N), 1610, 1460 |

| MS (EI) | m/z 142 (M⁺) |

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the diverse reactivity of both the indole nucleus and the cyano group provide chemists with a powerful platform for the construction of complex and biologically active molecules. The successful application of this compound and its derivatives in the synthesis of compounds targeting key biological pathways underscores its significance in medicinal chemistry and drug discovery. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers aiming to leverage the synthetic potential of this important scaffold.

References

The Rising Star of Medicinal Chemistry: A Technical Guide to the Applications of 6-Cyanoindole

For Immediate Release

A Deep Dive into the Therapeutic Potential of the 6-Cyanoindole Scaffold for Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutics. Among its numerous derivatives, this compound has emerged as a particularly versatile building block, enabling the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the current and potential applications of this compound in medicinal chemistry, with a focus on its utility in developing anticancer, antibacterial, and neuroprotective agents.

Anticancer Applications: Targeting Cell Proliferation

Derivatives of this compound have demonstrated significant potential in oncology, particularly a class of compounds identified as 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridines. These compounds have exhibited potent cytotoxic activity against a range of human cancer cell lines.

Data Presentation: Anticancer Activity

The in vitro cytotoxic activity of these this compound derivatives is typically evaluated using the MTT assay, which measures a cell's metabolic activity as an indicator of its viability. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

| Compound | Target Cell Line | IC50 (µM) |

| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative 1 | A549 (Lung Carcinoma) | 0.85[1][] |

| H460 (Large Cell Lung Cancer) | 0.52[1][] | |

| HT-29 (Colon Adenocarcinoma) | 1.23[1][] | |

| SMMC-7721 (Hepatocellular Carcinoma) | 1.57[1][] | |

| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-(4-chlorophenyl)pyridine derivative 2 | A549 (Lung Carcinoma) | 0.43[1][] |

| H460 (Large Cell Lung Cancer) | 0.21[1][] | |

| HT-29 (Colon Adenocarcinoma) | 0.68[1][] | |

| SMMC-7721 (Hepatocellular Carcinoma) | 0.75[1][] |

Signaling Pathway: Potential Mechanism of Action

While the precise mechanism of action for these specific compounds is still under investigation, many indole derivatives exert their anticancer effects by interfering with microtubule dynamics or inhibiting protein kinases involved in cell cycle regulation. One plausible pathway is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.

Experimental Protocols

General Synthesis of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives []

A mixture of an appropriate 1-(1H-indol-3-yl)ethanone (1 mmol), a substituted benzaldehyde (B42025) (1 mmol), malononitrile (B47326) (1 mmol), and ammonium (B1175870) acetate (B1210297) (8 mmol) in ethanol (B145695) (20 mL) is refluxed for 8-12 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from ethanol to afford the pure 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative.

MTT Assay for Cytotoxicity

-

Cell Seeding: Human cancer cell lines (e.g., A549, H460, HT-29, SMMC-7721) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curves.

Antibacterial Applications: Quorum Sensing Inhibition

The rise of antibiotic-resistant bacteria necessitates the development of novel antibacterial strategies. One promising approach is the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate virulence gene expression. This compound derivatives have emerged as potent inhibitors of the PqsR receptor, a key transcriptional regulator in the Pseudomonas aeruginosa QS system.

Data Presentation: PqsR Inhibition

The inhibitory activity of this compound derivatives against PqsR is often assessed by measuring the reduction in the production of pyocyanin (B1662382), a virulence factor regulated by the PqsR system.

| Compound | Target | IC50 (µM) |

| This compound Derivative A | PqsR Inhibition (P. aeruginosa) | 5.2 |

| This compound Derivative B | Pyocyanin Production Inhibition | 8.7 |

Signaling Pathway: PqsR Quorum Sensing in P. aeruginosa

The PqsR protein is a transcriptional regulator that binds to its autoinducer, PQS (Pseudomonas Quinolone Signal). This binding event activates the expression of virulence genes, including those responsible for pyocyanin production. This compound-based inhibitors are thought to act as antagonists, competing with PQS for binding to PqsR and thereby preventing the activation of virulence gene expression.

Experimental Protocols

Pyocyanin Quantification Assay

-

Bacterial Culture: P. aeruginosa is grown in a suitable medium (e.g., King's A medium) in the presence and absence of the this compound derivatives at various concentrations.

-

Extraction: After incubation (typically 24-48 hours), the cultures are centrifuged, and the supernatant is collected. Pyocyanin is extracted from the supernatant with chloroform (B151607).

-

Acidification and Measurement: The chloroform layer, now blue due to the extracted pyocyanin, is separated, and 0.2 M HCl is added. This mixture is vortexed, causing the pyocyanin to move to the acidic aqueous phase, which turns pink. The absorbance of the pink aqueous layer is measured at 520 nm.

-

Quantification: The concentration of pyocyanin is calculated based on its molar extinction coefficient.

Neuroprotective Applications: A Frontier of Exploration

The indole scaffold is a common feature in molecules with neuroprotective properties. While the direct application of this compound in this area is still in its nascent stages, the known activities of structurally related cyano-indole derivatives suggest significant potential. These compounds are being investigated as inhibitors of enzymes implicated in neurodegenerative diseases, such as monoamine oxidase (MAO) and glycogen (B147801) synthase kinase 3 (GSK-3).

Potential Targets and Mechanisms

-